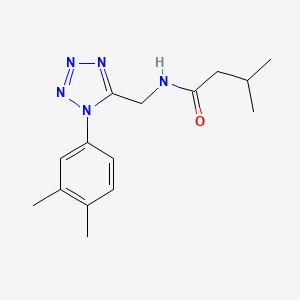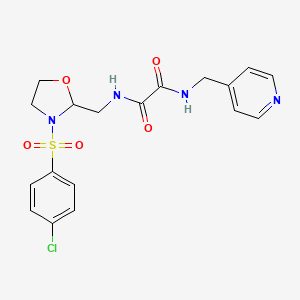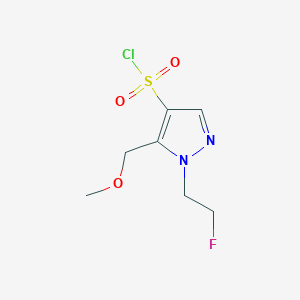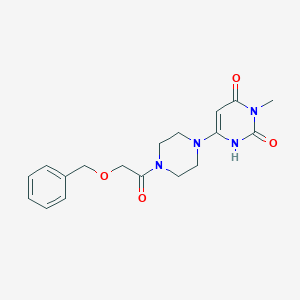
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide, also known as DM-9384, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of tetrazole derivatives, which have been shown to have various biological activities.
Wissenschaftliche Forschungsanwendungen
1. Molecular Docking and Bioassay as COX-2 Inhibitor
A study by Al-Hourani et al. (2016) focused on the synthesis of a related tetrazole compound and its structural determination using X-ray crystallography. This research aimed to understand the interaction of the compound with the cyclooxygenase-2 enzyme, comparing it with the drug celecoxib. The in vitro bioassay studies showed that the compound had no inhibition potency for either COX-1 or COX-2 enzymes, highlighting its potential use in pharmaceutical research (Al-Hourani et al., 2016).
2. Solid Lipid Nanoparticles for Sustained Release
Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, emphasizing their role in controlled release and reduced environmental toxicity. This study highlights the potential of using similar compound structures in agricultural applications for disease prevention and control (Campos et al., 2015).
3. Cell Growth Assays in Culture
Cory et al. (1991) discussed the use of a new tetrazolium compound in a microculture screening assay for in vitro cell growth. This study shows the utility of tetrazole derivatives in biochemical assays, which can be applied to various research fields, including cancer and pharmacological studies (Cory et al., 1991).
4. Synthesis and Herbicidal Activity of Derivatives
Duan et al. (2010) designed and synthesized derivatives of thiadiazolopyrimidine, showing moderate herbicidal activities and selectivities. This indicates the potential of tetrazole derivatives in the development of novel herbicides with improved effectiveness (Duan et al., 2010).
Eigenschaften
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-10(2)7-15(21)16-9-14-17-18-19-20(14)13-6-5-11(3)12(4)8-13/h5-6,8,10H,7,9H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQWRSBYKSYYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-chlorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2691558.png)
![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691559.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid](/img/structure/B2691562.png)

![3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2691566.png)
![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-oxo-1,4-diazepane-1-carboxylate](/img/structure/B2691567.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2691574.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2691575.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2691576.png)
